Acequinoline

Beschreibung

Historical Perspective and Early Research on Acequinoline and its Precursors

The story of this compound is intrinsically linked to its parent compound, quinoline (B57606). First isolated from coal tar in 1834, the structure of quinoline was a subject of study for several decades. iipseries.org Its successful synthesis in 1880 by Zdenko Hans Skraup marked a significant milestone in heterocyclic chemistry. iipseries.orgnumberanalytics.com The Skraup synthesis, which involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent, provided a foundational method for creating the quinoline core. iipseries.orgwikipedia.orgpharmaguideline.com

Early research into quinoline and its derivatives was largely driven by the quest for new therapeutic agents, particularly antimalarials. The discovery of the potent antimalarial properties of quinine, a naturally occurring quinoline alkaloid, sparked widespread interest in synthesizing other quinoline-based compounds. iipseries.org

The development of what can be categorized as acequinolines grew out of this broader exploration of quinoline chemistry. Early researchers began to investigate the effects of fusing additional rings onto the quinoline structure, leading to the synthesis of compounds like benzoquinolines. These efforts were often extensions of classic quinoline synthesis methods, adapted to use starting materials with more extensive ring systems. For instance, substituting aniline with a naphthylamine in a Skraup-type reaction would yield a benzoquinoline. The initial focus of this research was on the fundamental synthesis and characterization of these novel heterocyclic systems.

Significance of the Quinoline Nucleus in Medicinal and Synthetic Chemistry Research

The quinoline nucleus is a privileged scaffold in medicinal chemistry, a term that denotes its frequent appearance in biologically active compounds and approved drugs. nih.gov Its importance is multifaceted, stemming from its versatile biological activities and its accessibility through various synthetic routes. nih.gov

Biological and Medicinal Significance:

Quinoline derivatives have demonstrated a remarkable array of pharmacological activities, making them a cornerstone of drug discovery. nih.govrsc.orgwisdomlib.org Notable examples include:

Antimalarial agents: The quinoline core is central to the structure of numerous antimalarial drugs, including quinine, chloroquine, and mefloquine. nih.gov

Anticancer therapeutics: Compounds like camptothecin (B557342) and its derivatives, which feature a quinoline scaffold, are effective anticancer agents. researchgate.net

Antibacterial drugs: The fluoroquinolone class of antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, is based on the quinoline structure. researchgate.net

Other therapeutic areas: Quinoline derivatives have also been investigated for their potential as antiviral, anti-inflammatory, and neuroprotective agents. nih.govtandfonline.com

Synthetic Versatility:

A key factor contributing to the prominence of the quinoline nucleus is the existence of numerous well-established synthetic methods for its construction. iipseries.orgnih.gov These classic named reactions, often taught in introductory organic chemistry, provide a robust toolkit for chemists.

| Synthesis Method | Reactants | Product Type |

| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Quinoline |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | Substituted quinolines |

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone, compound with an active methylene (B1212753) group | Substituted quinolines |

| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinoline |

| Pfitzinger Reaction | Isatin (B1672199), carbonyl compound | Quinoline-4-carboxylic acids |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-hydroxyquinolines |

These traditional methods, along with modern techniques like transition-metal-catalyzed cross-coupling reactions, offer chemists a high degree of control over the final structure of the quinoline derivative, allowing for the fine-tuning of its properties. nih.govnumberanalytics.com

Current Research Trajectories and Academic Gaps for this compound

Contemporary research on this compound and its derivatives is vibrant and expanding into new scientific domains. The unique structural and electronic properties of these fused-ring systems make them attractive candidates for a variety of applications.

Current Research Focus:

Novel Therapeutics: A primary driver of this compound research is the development of new drugs. Scientists are designing and synthesizing novel this compound derivatives as potential anticancer, antibacterial, and antifungal agents. rsc.orgresearchgate.net

Materials Science: The extended π-systems and rigidity of acequinolines make them promising components for advanced materials. Researchers are exploring their use in organic light-emitting diodes (OLEDs) and as fluorescent sensors for detecting specific molecules or ions. nih.gov

Catalysis: The nitrogen atom within the this compound structure can act as a ligand, binding to metal centers to form catalysts for a range of organic reactions.

Identified Academic Gaps:

Despite the progress, several areas within this compound research remain underexplored, presenting opportunities for future investigation.

Systematic Exploration: There is a need for more systematic studies to fully understand the structure-activity relationships of this compound derivatives. A more comprehensive understanding of how structural modifications impact biological activity and physical properties is required.

Untapped Biological Potential: While much of the focus has been on cancer and infectious diseases, the potential of acequinolines in other therapeutic areas, such as neurodegenerative and metabolic diseases, is largely unexplored.

Green Chemistry Approaches: Many of the classical syntheses for quinolines and their fused analogues rely on harsh reaction conditions. nih.gov A significant academic gap exists in the development of more environmentally friendly and sustainable synthetic methods.

Computational Modeling: The application of computational and theoretical chemistry to predict the properties and activities of new this compound derivatives is an area with considerable room for growth. Such studies could help to streamline the discovery and design of new compounds with desired functionalities.

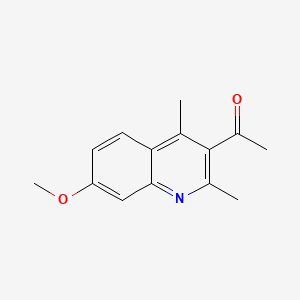

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

42465-20-3 |

|---|---|

Molekularformel |

C14H15NO2 |

Molekulargewicht |

229.27 g/mol |

IUPAC-Name |

1-(7-methoxy-2,4-dimethylquinolin-3-yl)ethanone |

InChI |

InChI=1S/C14H15NO2/c1-8-12-6-5-11(17-4)7-13(12)15-9(2)14(8)10(3)16/h5-7H,1-4H3 |

InChI-Schlüssel |

JKZQRPQTPLGSDW-UHFFFAOYSA-N |

SMILES |

CC1=C2C=CC(=CC2=NC(=C1C(=O)C)C)OC |

Kanonische SMILES |

CC1=C2C=CC(=CC2=NC(=C1C(=O)C)C)OC |

Aussehen |

Solid powder |

Andere CAS-Nummern |

42465-20-3 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acequinoline; CB 4985; CB-4985; CB4985 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for Acequinoline

Classical Synthesis Routes for Acequinoline and its Key Intermediates

The foundational methods for constructing the quinoline (B57606) scaffold, upon which this compound is built, have been adapted and refined over many years. These classical routes often involve multi-step sequences and rely on the careful selection and derivatization of precursor molecules.

Multi-step Synthetic Pathways to this compound

The construction of the this compound molecule, chemically identified as 1-(7-methoxy-2,4-dimethylquinolin-3-yl)ethanone, can be envisioned through established quinoline syntheses. Two of the most prominent classical methods that can be adapted for this purpose are the Friedländer and Pfitzinger reactions.

The Friedländer synthesis offers a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.netcapes.gov.brnih.govlookchem.comnih.gov For the specific synthesis of this compound, a potential pathway involves the reaction of 2-amino-4-methoxyacetophenone with acetylacetone. This reaction, typically catalyzed by an acid or a base, would proceed through an initial aldol (B89426) condensation followed by an intramolecular cyclization and dehydration to yield the final quinoline ring system of this compound.

Another classical approach is the Pfitzinger reaction , which utilizes isatin (B1672199) or its derivatives as a starting material. researchgate.netwikipedia.org In a hypothetical Pfitzinger synthesis of an this compound precursor, a substituted isatin would be reacted with a carbonyl compound under basic conditions to form a quinoline-4-carboxylic acid. wikipedia.orgijsr.net This carboxylic acid could then be subjected to further chemical transformations to install the acetyl and methyl groups found in this compound.

Precursor Identification and Derivatization in this compound Synthesis

The successful synthesis of this compound hinges on the availability and appropriate derivatization of key precursor molecules. For a Friedländer-type synthesis, the primary precursors are a substituted 2-aminoaryl ketone and a dicarbonyl compound.

| Precursor for Friedländer Synthesis | Structure |

| 2-Amino-4-methoxyacetophenone | |

| Acetylacetone |

In this context, 2-amino-4-methoxyacetophenone is a crucial starting material. This compound can be synthesized from 3-methoxyaniline through a series of reactions, including acetylation to protect the amino group, followed by a Friedel-Crafts acylation to introduce the acetyl group, and subsequent deprotection.

Derivatization strategies are also critical. For instance, the acetyl group of this compound itself can be a point of further chemical modification to create novel analogues.

Modern Synthetic Approaches and Innovations for this compound

In recent years, the field of organic synthesis has witnessed a paradigm shift towards more efficient, sustainable, and versatile methodologies. These modern approaches have found application in the synthesis of quinoline derivatives, including those structurally related to this compound.

Catalytic Reactions in this compound Production

The use of catalysts has revolutionized the synthesis of quinolines, offering milder reaction conditions and improved yields compared to classical methods. Various metal-based catalysts have been employed for the synthesis of quinoline derivatives. For instance, cobalt(III)-catalyzed C-H activation and cyclization of anilines with ketones represents a modern approach to constructing the quinoline core. rsc.org Copper(II) triflate has also been shown to mediate the synthesis of quinoline derivatives. rsc.org

A notable example of a catalytic method for producing compounds structurally similar to this compound is the iron(III) chloride-catalyzed condensation of 2-aminoarylketones with active methylene compounds. researchgate.net This one-pot synthesis is environmentally benign and efficient. researchgate.net

| Catalyst | Application in Quinoline Synthesis |

| Cobalt(III) complexes | C-H activation and cyclization of anilines and ketones. rsc.org |

| Copper(II) triflate | Mediate the synthesis of quinoline derivatives. rsc.org |

| Iron(III) chloride | Catalyzes the condensation of 2-aminoarylketones and active methylene compounds. researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. nih.gov In the context of quinoline synthesis, this has led to the development of more environmentally friendly methods.

The use of ionic liquids as recyclable reaction media is one such approach. capes.gov.brrsc.org For example, the three-component reaction of an arylaldehyde, a 3-arylamino-5,5-dimethylcyclohex-2-enone, and an active methylene compound in an ionic liquid has been reported for the synthesis of N-arylquinoline derivatives. capes.gov.br

Mechanochemistry, which involves reactions conducted by grinding solids together, often in the absence of a solvent, is another green technique. frontiersin.orgrsc.org This method has been successfully used for the synthesis of various heterocyclic compounds and offers advantages such as reduced waste and energy consumption. frontiersin.orgrsc.org Microwave and ultrasound-assisted syntheses have also been explored as energy-efficient alternatives to conventional heating for the preparation of quinoline derivatives. researchgate.net

Flow Chemistry Applications for this compound

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, has emerged as a powerful tool for organic synthesis. wikipedia.org This technology offers several advantages, including improved safety, scalability, and the ability to perform multi-step syntheses in a continuous sequence. wikipedia.orgrsc.org

The synthesis of quinoline derivatives has been successfully adapted to flow chemistry systems. For example, the Doebner-Miller reaction has been performed in a flow reactor to produce 2-methylquinoline (B7769805) derivatives. rsc.org Furthermore, a continuous-flow photochemical strategy has been developed for the synthesis of 3-substituted quinolines. rsc.org These examples highlight the potential for developing a continuous flow process for the synthesis of this compound, which could offer significant benefits in terms of efficiency and scalability.

Asymmetric Synthesis of Chiral this compound Analogs: A Point of Clarification

A crucial aspect of contemporary organic synthesis is the generation of chiral molecules, which are non-superimposable mirror images of each other, known as enantiomers. These stereoisomers can exhibit markedly different biological activities. The user's request focused on the asymmetric synthesis of chiral this compound analogs. However, based on its chemical structure, This compound (1-(7-methoxy-2,4-dimethylquinolin-3-yl)ethanone) is an achiral molecule. nih.govnih.gov It does not possess a stereocenter and therefore does not exist as enantiomers or diastereomers.

The IUPAC name and the symmetrical nature of its substituents on the quinoline ring confirm its achiral nature. nih.govnih.gov Consequently, the concepts of enantioselective and diastereoselective synthesis, which are aimed at producing a single enantiomer or diastereomer, are not directly applicable to the synthesis of this compound itself.

However, the principles of asymmetric synthesis are highly relevant for the creation of chiral derivatives of the broader quinoline class. researchgate.net Methodologies such as enantioselective catalysis and the use of chiral auxiliaries are instrumental in accessing optically active quinoline-based compounds. researchgate.netnih.gov

Enantioselective Catalysis in Quinoline Derivatization

While not directly applicable to this compound, enantioselective catalysis is a powerful tool for synthesizing chiral quinoline derivatives. This approach utilizes a chiral catalyst to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. For instance, chiral transition metal complexes, such as those based on iridium or titanium, have been successfully employed in the asymmetric hydrogenation and Diels-Alder reactions of quinoline precursors to yield chiral tetrahydroquinolines with high enantioselectivity. nih.gov

Diastereoselective Methods for Quinoline Stereoisomers

Similarly, diastereoselective methods are employed when a molecule has multiple stereocenters, aiming to control the relative configuration of these centers. For chiral analogs of this compound that could be designed to have more than one stereocenter, diastereoselective strategies would be critical. These methods often rely on substrate control, where the existing chirality in the starting material directs the formation of a new stereocenter, or reagent control, where a chiral reagent dictates the stereochemical outcome. The synthesis of complex natural products containing the quinoline moiety often showcases elegant applications of diastereoselective reactions.

Efficiency and Yield Optimization in this compound Synthesis

The efficient synthesis of quinoline derivatives, including this compound, is a key focus for synthetic chemists. Optimization of reaction conditions is crucial to maximize yield, minimize waste, and ensure the economic viability of the process.

Traditional methods for quinoline synthesis, such as the Friedländer annulation, are continuously being refined. mdpi.com Key parameters that are often optimized include the choice of catalyst, solvent, reaction temperature, and the nature of the starting materials. For instance, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in certain quinoline syntheses. mdpi.com

Modern approaches to optimization often involve high-throughput screening and automated synthesis platforms. nih.gov These technologies allow for the rapid evaluation of a wide range of reaction parameters, leading to the identification of optimal conditions in a much shorter timeframe than traditional one-variable-at-a-time methods. nih.gov The data generated from these experiments can also be used to train machine learning algorithms to predict optimal reaction conditions, further accelerating the optimization process. nih.gov

Table 1: Factors Influencing Yield in Quinoline Synthesis

| Parameter | Influence on Yield and Efficiency | Example Optimization Strategies |

| Catalyst | Can significantly increase reaction rates and selectivity. The choice of metal and ligand is critical. | Screening various Lewis acids (e.g., BF₃·Et₂O) or transition metal catalysts (e.g., Pd, Ru, Cu complexes). mdpi.comjournalirjpac.com |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | Testing a range of solvents with varying polarities and boiling points. |

| Temperature | Higher temperatures can increase reaction rates but may also lead to side products. | Optimization to find the balance between reaction rate and selectivity. |

| Reactant Ratio | The stoichiometry of the reactants can impact the conversion and formation of byproducts. | Systematic variation of the molar ratios of the starting materials. journalirjpac.com |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can cause product degradation. | Monitoring the reaction progress over time to determine the optimal duration. journalirjpac.com |

Synthetic Challenges and Future Directions in this compound Chemistry

Despite the long history of quinoline synthesis, several challenges remain, particularly in the context of complex and highly functionalized derivatives.

One of the primary challenges is achieving regioselectivity in the functionalization of the quinoline core. The development of C-H activation strategies offers a promising avenue to directly introduce functional groups at specific positions, avoiding the need for pre-functionalized starting materials. mdpi.com

Another significant challenge lies in the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, the development of catalysts based on earth-abundant metals, and the design of atom-economical reactions that minimize waste.

The future of this compound and quinoline synthesis will likely be shaped by several key trends:

Automation and Machine Learning: The integration of robotic systems and artificial intelligence will continue to accelerate the discovery and optimization of new synthetic routes. nih.gov

Photoredox Catalysis: The use of light to drive chemical reactions offers a mild and powerful tool for the synthesis of complex molecules and is an expanding area in quinoline chemistry. mdpi.com

Biocatalysis: The use of enzymes as catalysts can offer unparalleled selectivity and operate under mild, environmentally benign conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Acequinoline

Systematic Structural Modifications of the Acequinoline Scaffold

The exploration of a molecule's therapeutic potential often begins with systematic structural modifications to its core scaffold. For this compound, this involves altering its constituent parts—the quinoline (B57606) core, the methoxy (B1213986) group, the dimethyl substituents, and the methyl ketone side chain—to understand their individual contributions to its biological activity.

While specific studies on a wide range of this compound derivatives are not extensively documented, general principles from the broader class of quinoline compounds can offer insights into the potential effects of substituent modifications on the this compound structure. The biological activities of quinoline derivatives are known to be significantly influenced by the nature and position of various substituents. researchgate.nettbzmed.ac.ir

For instance, the introduction of different groups on the quinoline ring can modulate properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect receptor binding and pharmacokinetic profiles. In the context of analgesic and anti-inflammatory quinolines, modifications have shown significant impacts on efficacy. For example, in a series of 7-chloro-4-(piperazin-1-yl) quinoline derivatives, the addition of a piperazine (B1678402) moiety was found to have a profound impact on increasing anti-inflammatory and analgesic activity. researchgate.net

Based on these general principles, a hypothetical exploration of substituent effects on the this compound scaffold can be considered:

Modification of the 7-methoxy group: Replacing the methoxy group with other electron-donating or electron-withdrawing groups could alter the electronic environment of the quinoline ring system, potentially impacting its interaction with biological targets. For example, hydroxyl or larger alkoxy groups could be introduced to probe the steric and hydrogen-bonding requirements of the binding site.

Alteration of the 2- and 4-methyl groups: The methyl groups at positions 2 and 4 contribute to the molecule's lipophilicity and steric profile. Replacing them with larger alkyl groups or other functional groups could influence the compound's fit within a receptor pocket.

Modification of the 3-acetyl group: The methyl ketone at position 3 is a key feature. Altering the acetyl group to other acyl moieties or replacing it with bioisosteres such as amides or esters could significantly impact the compound's potency and metabolic stability. Studies on related methyl ketone-bearing compounds have shown that the carbonyl group is often a key interaction point with biological targets. nih.govsapub.org

Table 1: Hypothetical Modifications to the this compound Scaffold and Their Potential Impact on Biological Activity

| Modification Site | Hypothetical Substituent | Predicted Effect on Activity (Based on General Quinoline SAR) |

| Position 7 | -OH | May introduce hydrogen bonding, potentially altering receptor interaction. |

| -Cl, -F | Halogen substitution can alter electronic properties and membrane permeability. | |

| Position 2 & 4 | -Ethyl, -Propyl | Increased steric bulk may enhance or hinder binding affinity. |

| -CF3 | Strong electron-withdrawing group could significantly alter electronic character. | |

| Position 3 | -C(O)CH2CH3 | Larger acyl group may probe the size of the binding pocket. |

| -C(O)NH2 | Amide bioisostere could introduce different hydrogen bonding patterns. |

This table is illustrative and based on general principles of medicinal chemistry and SAR of the broader quinoline class, as specific experimental data for these this compound derivatives is not available in the cited sources.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their efficacy.

While specific QSAR models developed exclusively for a series of this compound derivatives are not prominent in the literature, this compound has been included in broader QSAR studies aimed at identifying new analgesic compounds. In one such study, a large database of compounds with reported analgesic activity was used to develop a predictive model using Linear Discriminant Analysis (LDA). researchgate.netnih.gov this compound was part of the training set used to construct the classification model, which aimed to discriminate between active and inactive analgesic compounds. nih.govnih.gov The development of such models is a promising approach for the in silico discovery of new drug candidates with analgesic properties. nih.gov

A typical workflow for developing a QSAR model for this compound analogs would involve:

Synthesizing a series of this compound derivatives with systematic variations.

Experimentally determining their analgesic activity.

Calculating a wide range of molecular descriptors for each derivative.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that correlates the descriptors with the observed activity. nih.govnih.gov

The predictive power of a QSAR model is critically dependent on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. In the QSAR studies that included this compound, a variety of descriptors were likely employed to capture the structural diversity of the analgesic compounds. researchgate.netnih.gov

These can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the distribution of electrons, such as partial charges and dipole moments.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient) is a classic example, quantifying the molecule's lipophilicity.

Steric descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

In a QSAR study on a series of analgesic and anti-inflammatory benzoxazolinone derivatives, it was found that hydrophobicity, the number of halogens, and the shape of the molecule were prominent descriptors for representing their biological activities. nih.gov A similar approach for a hypothetical series of this compound derivatives would likely identify a combination of electronic, steric, and hydrophobic descriptors as being crucial for its analgesic function.

Table 2: Representative Molecular Descriptors from a QSAR Study Including this compound

| Compound | Descriptor 1 | Descriptor 2 | Descriptor 3 | Descriptor n |

| This compound | 90.58 | 94.79 | 95.67 | 91.32 |

| Pronedol | 91.06 | 92.04 | 95.08 | 88.67 |

| Parsalmide | 57.21 | 42.19 | 23.58 | 62.78 |

| Ramifenazone | 63.92 | 68.35 | 80.81 | 67.03 |

| Butibufen | 78.84 | 87.32 | 86.82 | 61.37 |

This data is adapted from a computational study identifying new compounds with analgesic activity and represents calculated descriptor values for a selection of compounds. nih.govnih.gov The specific identity of each descriptor is not detailed in the source.

Pharmacophore Modeling and Ligand-Based Design for this compound Analogs

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity.

Based on the structure of this compound and general pharmacophore models for other quinoline-based compounds, a hypothetical pharmacophore for its analgesic activity could include:

A hydrogen bond acceptor (the quinoline nitrogen).

Aromatic rings for π-π interactions.

A hydrogen bond acceptor (the carbonyl oxygen of the acetyl group).

Hydrophobic features (the methyl and methoxy groups).

Pharmacophore models have been successfully developed for various quinoline-containing compounds. For instance, a pharmacophore model for quinoline-based antioxidants identified an aromatic ring and three hydrogen bond acceptors as key features. In another study, a pharmacophore model for quinolone-based inhibitors of DNA gyrase included hydrophobic regions, hydrogen bond acceptors and donors, and aromatic moieties. nih.gov

By generating a pharmacophore model based on a set of active this compound analogs, medicinal chemists can perform virtual screening of large compound libraries to identify new molecules that fit the model and are therefore likely to possess the desired analgesic activity. This ligand-based design approach accelerates the discovery of novel lead compounds, which can then be synthesized and tested, refining the understanding of the SAR for this class of molecules.

Lack of Publicly Available Research on the Conformational Analysis and Fragment-Based Drug Discovery of this compound

Despite a thorough search of scientific literature and chemical databases, there is no publicly available research on the specific topics of "Conformational Analysis and Dynamics of this compound and its Derivatives" or "Fragment-Based Drug Discovery (FBDD) Approaches for this compound-Related Scaffolds." The chemical compound "this compound" itself is sparsely mentioned in literature, primarily limited to listings in chemical dictionaries, older theses titles regarding its attempted synthesis, and inclusion in broad computational screening datasets without specific experimental or detailed theoretical analysis.

The search for information on the conformational behavior of this compound and its derivatives, which would involve studies using techniques like NMR spectroscopy, X-ray crystallography, or computational methods such as molecular dynamics simulations, yielded no specific results for this compound. Similarly, investigations into the use of the this compound scaffold in fragment-based drug discovery, a method where small chemical fragments are screened for binding to biological targets, did not produce any relevant findings.

While the broader class of quinoline compounds is extensively studied in these contexts, with numerous examples of conformational analysis and application in FBDD, this information does not directly address the specific structure and properties of this compound as requested. The stringent requirement to focus solely on "this compound" prevents the inclusion of these more general findings.

Therefore, the requested article with the specified structure and content on this compound cannot be generated due to the absence of the necessary scientific data.

Mechanistic Investigations of Acequinoline in Biological Systems Non Human

In Vitro Studies on Acequinoline's Molecular Mechanisms

In vitro studies are crucial for elucidating the direct molecular interactions of a compound within a controlled cellular or acellular environment. The following sections detail the observed effects of 8-hydroxyquinoline (B1678124) derivatives, providing a framework for understanding the potential mechanisms of this compound.

Enzyme Inhibition or Activation by this compound

Derivatives of 8-hydroxyquinoline have been identified as inhibitors of several types of enzymes, primarily through their ability to chelate metal ions essential for enzymatic activity.

Metalloenzyme Inhibition : The 8-hydroxyquinoline scaffold is a known metal-binding pharmacophore, making its derivatives potent inhibitors of metalloenzymes. nih.govacs.org This inhibitory action is a key area of investigation for developing new therapeutic agents. nih.govacs.org

Cholinesterase Inhibition : Certain 8-hydroxyquinoline derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. nih.gov For instance, some synthesized derivatives showed IC₅₀ values for AChE and BuChE inhibition in the micromolar range. nih.gov

Prolyl Hydroxylase Inhibition : Analogs of 8-hydroxyquinoline are recognized as potent inhibitors of prolyl-4-hydroxylases, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). mdpi.com

Table 1: Enzyme Inhibition by 8-Hydroxyquinoline Derivatives

| Enzyme Target | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Metalloenzymes | 8-Hydroxyquinoline Derivatives | Inhibition | nih.govacs.org |

| Acetylcholinesterase (AChE) | 8-Hydroxyquinoline Derivatives | Inhibition (IC₅₀: 8.80-26.50 µM) | nih.gov |

| Butyrylcholinesterase (BuChE) | 8-Hydroxyquinoline Derivatives | Inhibition (IC₅₀: 8.80-26.50 µM) | nih.gov |

| Prolyl Hydroxylases | 8-Hydroxyquinoline Analogs | Inhibition | mdpi.com |

Receptor Binding and Ligand-Receptor Interactions of this compound

The interaction of 8-hydroxyquinoline derivatives with various receptors has been explored, revealing specific antagonist activities.

Histamine H₂ Receptor Blockade : A screening of an anti-infection chemical library identified three 8-hydroxyquinoline derivatives—chlorquinaldol, chloroxine, and broxyquinoline—as blockers of the Histamine H₂ (HRH₂) receptor. acs.org Molecular docking studies suggest these compounds likely act as competitive antagonists by binding to the orthosteric site of the receptor. acs.org

Alpha-1 Adrenoceptor Antagonism : The 8-hydroxyquinoline derivative, clioquinol (B1669181), has been identified as a competitive antagonist of alpha-1 adrenoceptors. nih.gov Molecular dynamics simulations confirmed that clioquinol binds to the orthosteric binding site of the receptor. nih.gov

Table 2: Receptor Binding Profile of 8-Hydroxyquinoline Derivatives

| Receptor Target | Compound | Interaction Type | Reference |

|---|---|---|---|

| Histamine H₂ Receptor | Chlorquinaldol, Chloroxine, Broxyquinoline | Competitive Antagonist | acs.org |

| Alpha-1 Adrenoceptor | Clioquinol | Competitive Antagonist | nih.gov |

Modulation of Cellular Signaling Pathways by this compound

Research has shown that 8-hydroxyquinoline derivatives can influence key cellular signaling pathways.

Calpain-Calpastatin Pathway : In human neuroblastoma (SH-SY5Y) cells, 8-hydroxyquinoline and its derivatives, such as clioquinol and nitroxoline, have been shown to ameliorate high glucose-induced toxicity. nih.gov These compounds attenuated the increased expression of calpain, suggesting an adverse effect on neuronal cell death promoted by high glucose through the calpain-calpastatin signaling pathway. nih.gov

GLI1-Mediated Transcription : An 8-hydroxyquinoline scaffold was identified as a lead inhibitor of the Glioma-associated oncogene transcription factor 1 (GLI1). researchgate.net Further studies suggest a potential role for SRC family kinases in the regulation of oncogenic GLI1 transcriptional activity by these compounds. researchgate.net

Akt/GSK-3beta/cyclin D1 Signaling : The bisbenzylisoquinoline alkaloid fangchinoline (B191232) has been shown to inhibit cell proliferation in breast cancer cells by targeting the Akt/GSK-3beta/cyclin D1 signaling pathway. nih.gov

Effects of this compound on Specific Cellular Processes (e.g., proliferation, differentiation, migration)

The impact of 8-hydroxyquinoline derivatives on fundamental cellular processes has been a significant area of study, particularly in the context of cancer research.

Antiproliferative Activity : Numerous 8-hydroxyquinoline derivatives have demonstrated efficient antiproliferative activity against various tumor cell lines, often in the micromolar range. scispace.comrroij.com For example, 8-hydroxy-2-quinolinecarbaldehyde showed significant in vitro cytotoxicity against several human cancer cell lines. nih.gov

Cell Cycle Arrest and Apoptosis : Lanthanide complexes with 8-hydroxyquinoline derivatives have been shown to inhibit the proliferation of NCI-H460 tumor cells by arresting the cell cycle in the G1 phase and inducing mitochondria-mediated apoptosis. nih.gov This was associated with loss of mitochondrial membrane potential and activation of caspases. nih.gov

Inhibition of Cell Migration and Invasion : The quinoline-3-carboxamide (B1254982) tasquinimod (B611174) has been shown to reduce the recruitment of certain myeloid cells to tumor tissue, thereby inhibiting tumor growth. nih.gov

Table 3: Effects of 8-Hydroxyquinoline Derivatives on Cellular Processes

| Cellular Process | Cell Line | Compound Type | Observed Effect | Reference |

|---|---|---|---|---|

| Proliferation | Various Cancer Cell Lines | 8-Hydroxyquinoline Derivatives | Inhibition | scispace.comrroij.comnih.gov |

| Cell Cycle | NCI-H460 | Lanthanide complexes of 8-hydroxyquinoline derivatives | G1 Phase Arrest | nih.gov |

| Apoptosis | NCI-H460 | Lanthanide complexes of 8-hydroxyquinoline derivatives | Induction | nih.gov |

| Migration | 4T1 Mammary Carcinoma | Quinoline-3-carboxamide (Tasquinimod) | Reduced recruitment of Ly6C(hi) cells | nih.gov |

High-Throughput Screening for this compound's Biological Targets

High-throughput screening (HTS) is a powerful method for identifying the biological targets of chemical compounds. A quantitative HTS of a large compound library identified 8-hydroxyquinolines as inhibitors of the JMJD2 (KDM4) family of 2-oxoglutarate-dependent histone demethylases. acs.org Crystallographic analysis confirmed that these compounds inhibit by binding to the active site Fe(II). acs.org This finding provides a starting point for developing agents that can modulate epigenetic regulation. acs.org

In Vivo Preclinical Research of this compound in Animal Models

In vivo studies in animal models are essential for understanding the biological effects of a compound in a whole organism.

Antitumor Activity : The in vivo antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde was studied in a subcutaneous Hep3B hepatocellular carcinoma xenograft model in athymic nude mice. nih.gov The results indicated that the compound significantly inhibited tumor growth. nih.gov Another study showed that the quinoline-3-carboxamide tasquinimod reduced tumor growth in mice bearing 4T1 mammary carcinoma tumors by reducing the recruitment of Ly6C(hi) cells to the tumor tissue. nih.gov

Antifungal Activity : A novel 8-hydroxyquinoline derivative, L14, demonstrated potent in vivo efficacy in a Candida albicans-infected murine model. nih.gov It was more effective than clioquinol at reducing the fungal burden and extending the survival of the infected mice. nih.gov Another study found that 8-hydroxyquinoline exhibited an antiviral effect in MSRV-infected largemouth bass, significantly enhancing their survival rate. researchgate.net

Neuroprotection : The first 8-hydroxyquinoline derivative tested in vivo for neurodegenerative disease was clioquinol, which was investigated for its ability to cross the blood-brain barrier and chelate zinc and copper ions involved in amyloid plaque deposition. scispace.comrroij.com

Table 4: In Vivo Preclinical Research on 8-Hydroxyquinoline Derivatives

| Research Area | Animal Model | Compound | Key Findings | Reference |

|---|---|---|---|---|

| Antitumor | Athymic nude mice (Hep3B xenograft) | 8-hydroxy-2-quinolinecarbaldehyde | Abolished xenograft tumor growth | nih.gov |

| Antitumor | Mice (4T1 mammary carcinoma) | Tasquinimod | Reduced tumor growth | nih.gov |

| Antifungal | Murine model (C. albicans infection) | L14 (8-hydroxyquinoline derivative) | Reduced fungal burden and extended survival | nih.gov |

| Antiviral | Largemouth bass (MSRV infection) | 8-hydroxyquinoline | Enhanced survival rate | researchgate.net |

| Neuroprotection | (Not specified) | Clioquinol | Ability to cross blood-brain barrier and chelate metals | scispace.comrroij.com |

Pharmacological Efficacy Studies of this compound in Disease Models

Derivatives of the quinoline (B57606) scaffold have been extensively investigated in non-human biological systems, demonstrating a wide array of pharmacological activities. These studies, conducted in various disease models, highlight the therapeutic potential of this chemical class across several domains, including inflammation, microbial infections, pain, and cell proliferation.

Anti-inflammatory and Analgesic Activity Quinoline-based compounds have shown significant anti-inflammatory and analgesic properties in multiple animal models. A synthetic quinoline derivative, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), exhibited considerable dose-dependent anti-inflammatory effects in a xylene-induced ear edema test in mice, with efficacy comparable to the reference drugs diclofenac (B195802) and celecoxib (B62257) nih.gov. The same compound also displayed potent anti-nociceptive activity in both writhing and hot plate tests, suggesting both peripheral and central analgesic mechanisms nih.gov. Further studies on a novel quinazoline (B50416) derivative demonstrated dose-dependent inhibition of carrageenan-induced paw edema and cotton pellet-induced granuloma formation in rats nih.govnih.gov. This compound also reduced writhing in mice, indicating peripheral analgesic action, and increased pain latency in the hot plate test, suggesting central effects nih.govnih.gov. The mechanism for these effects is often linked to the inhibition of cyclooxygenase (COX), particularly the inducible COX-2 isoform, which is expressed in response to inflammatory stimuli nih.govnih.gov.

Antimicrobial Activity The antimicrobial potential of quinoline and its related isoquinoline (B145761) structures has been documented. Alkaloidal extracts from Papaveraceae plants, which contain isoquinoline alkaloids, have demonstrated antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli mdpi.com. More specifically, synthetic quinoline-based hydroxyimidazolium hybrids have been evaluated against a panel of clinically important pathogens. One such hybrid, 7b, was identified as a potent agent against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL and also showed significant activity against Mycobacterium tuberculosis H37Rv with an MIC of 10 µg/mL nih.gov. Other hybrids in the same series displayed notable antifungal activity against Cryptococcus neoformans nih.gov.

Antiproliferative Activity The antiproliferative effects of quinoline derivatives have been a major focus of research. Novel quinoline-5,8-diones and styrylquinolinecarboxylic acids were found to have antiproliferative activity comparable to the chemotherapy drug cisplatin (B142131) when evaluated against the P388 leukemia cell line nih.gov. In another study, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were synthesized and tested against four different cancer cell lines, with several compounds showing potent activity researchgate.net. The most effective derivatives from this series were further investigated as potential multi-target inhibitors of key signaling proteins in cancer, such as EGFR, BRAFV600E, and EGFRT790M researchgate.net. Similarly, a series of 2-chloroquinazoline (B1345744) derivatives were evaluated for their anti-proliferation activities against four cancer cell lines with high EGFR expression, with compound 10b showing efficacy better than or equivalent to Gefitinib nih.gov. Molecular modeling studies suggest that the antiproliferative activity of many quinoline derivatives stems from the inhibition of targets like vascular endothelial growth factor receptor (VEGFR) tyrosine kinase researchgate.net.

Table 1: Summary of Pharmacological Efficacy of Selected Quinoline Derivatives in Preclinical Models

| Compound Class | Pharmacological Activity | Model/Assay | Key Findings | Reference |

|---|---|---|---|---|

| Synthetic Quinoline (QC) | Anti-inflammatory, Analgesic | Xylene-induced ear edema, Writhing test, Hot plate test (mice) | Dose-dependent effects comparable to diclofenac and celecoxib; likely COX-2 inhibition. | nih.gov |

| Quinoline-based Hybrids | Antimicrobial, Antifungal | MIC assays against various pathogens | Potent activity against S. aureus (MIC 2 µg/mL), M. tuberculosis (MIC 10 µg/mL), and C. neoformans (MIC 15.6 µg/mL). | nih.gov |

| Quinoline-5,8-diones | Antiproliferative | P388 leukemia cell line | Activity comparable to cisplatin. | nih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | Antiproliferative | Cancer cell lines (A-594) | Potent inhibitors of EGFR, BRAFV600E, and EGFRT790M; induce apoptosis via caspase-3 activation. | researchgate.net |

| 2-Chloroquinazoline Derivatives | Antiproliferative | EGFR high-expressing cancer cell lines (A549, AGS, etc.) | Inhibited cancer cell migration; efficacy comparable to Gefitinib. | nih.gov |

Target Engagement Studies of this compound in Animal Tissues

Confirming that a compound interacts with its intended molecular target in a living organism is a critical step in drug development, known as target engagement nih.gov. This can be assessed using various methods, including non-invasive imaging techniques like positron emission tomography (PET) and ex vivo analysis of tissues from treated animals nih.gov.

For quinoline derivatives, target engagement has been demonstrated in animal tissues using such advanced techniques. In one study, a 4-oxo-quinoline derivative, RS-016, was radiolabeled with carbon-11 (B1219553) to create a PET tracer, [(11)C]RS-016, for imaging the cannabinoid type 2 (CB2) receptor, a target in neuroinflammatory diseases nih.gov. In vitro autoradiography showed high specific binding of the tracer to CB2 receptors in spleen tissues from mice nih.gov. Furthermore, ex vivo biodistribution studies in rats confirmed a high and specific uptake of [(11)C]RS-016 in the spleen nih.gov. Crucially, in vivo target engagement was shown with PET imaging in a mouse model of neuroinflammation, where the tracer's uptake was higher in the inflamed brain tissue that has elevated CB2 receptor expression nih.gov. This provides direct evidence of the quinoline derivative engaging its target in both peripheral and central nervous system tissues within a living animal.

Other approaches to measure target engagement involve monitoring proximal biomarkers, such as the phosphorylation status of a target kinase after inhibitor treatment nih.gov. While specific studies measuring target engagement for a compound named "this compound" are not detailed in the available literature, the work with related quinoline derivatives provides a clear framework for how such engagement can be effectively demonstrated in relevant animal tissues.

Biomarker Identification and Validation in Preclinical this compound Studies

Preclinical biomarkers are measurable indicators that provide information about a drug's activity, including its pharmacodynamic effects and potential toxicity, in the early stages of development crownbio.comalliedacademies.orgwuxiapptec.com. These biomarkers are essential for bridging the gap between laboratory research and clinical trials alliedacademies.org.

In the context of quinoline derivatives, biomarkers are primarily used to quantify the compound's intended pharmacological effect. For instance, in studies of anti-inflammatory quinolines, the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 serve as key response biomarkers nih.govwuxiapptec.com. The efficacy of quinoline derivatives in a mouse model of psoriasis was demonstrated by their ability to suppress the expression of such inflammatory cytokines nih.gov. In animal models of arthritis, the expression of TNF-α and IL-1β in the joints is a well-validated biomarker of disease, and the reduction of these cytokines following treatment is a measure of therapeutic effect nih.gov.

Furthermore, the expression level of a drug's target can itself be a biomarker. In the investigation of the quinoline-based PET tracer [(11)C]RS-016, the elevated expression of the CB2 receptor in a mouse neuroinflammation model served as a biomarker for the disease state that the tracer was designed to detect nih.gov. The successful imaging of this target engagement validates both the tracer and the use of CB2 expression as a translatable biomarker nih.govnih.gov. While specific studies validating biomarkers for a compound explicitly named "this compound" were not identified, the research on related derivatives shows a clear reliance on established inflammatory and target-expression biomarkers to demonstrate preclinical activity.

Investigation of this compound's Effects on Organ Systems in Animal Models

Preclinical studies in animal models are crucial for understanding how a compound affects various organ systems. Research on quinoline derivatives has provided insights into their interactions with several biological systems.

The investigation of a quinoline-based PET tracer for the CB2 receptor revealed specific organ distribution. Ex vivo biodistribution data in rats showed that the compound [(11)C]RS-016 had a high and specific uptake in the spleen, a key organ of the immune system where the CB2 receptor is highly expressed nih.gov. This indicates a direct interaction with this organ system.

Studies focusing on therapeutic effects have also highlighted organ-specific actions. In a mouse model of imiquimod-induced psoriasis, quinoline derivatives were shown to significantly improve skin inflammation, demonstrating a direct effect on the integumentary system nih.gov. In animal models of arthritis, the pathological changes observed in joints—including synovitis, pannus formation, and bone erosion—are key endpoints used to assess the efficacy of anti-inflammatory quinolines, indicating a significant impact on the musculoskeletal system nih.gov. Furthermore, the ability of certain quinoline derivatives to act as analgesics and to engage targets in the brain points to effects on the central nervous system nih.govnih.gov.

Molecular Interactions of this compound with Biomolecules

Binding Kinetics and Thermodynamics of this compound

Understanding the molecular interactions between a compound and its biological target requires a detailed analysis of binding kinetics and thermodynamics. Binding kinetics describe the rates of association (k_on) and dissociation (k_off), while thermodynamics quantify the energetic forces driving the interaction, including changes in enthalpy (ΔH) and entropy (ΔS) nih.govnih.govyoutube.com. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard methods for these measurements malvernpanalytical.comnih.govresearchgate.net. ITC directly measures the heat released or absorbed during binding to determine the binding affinity (K_a), stoichiometry (n), and enthalpy (ΔH) in a single experiment nih.govwikipedia.org. SPR monitors changes in refractive index at a sensor surface to measure real-time binding and dissociation, providing kinetic rate constants nih.govyoutube.com.

While a complete thermodynamic profile for a compound specifically named "this compound" is not available in the reviewed literature, binding affinity data for several structurally related quinoline derivatives have been reported. Binding affinity is often expressed as the inhibition constant (K_i) or dissociation constant (K_d), with lower values indicating a stronger interaction.

A 4-oxo-quinoline derivative, RS-016, was found to bind to the cannabinoid type 2 (CB2) receptor with a very high affinity, showing a K_i value of 0.7 nM nih.gov.

An imidazo[4,5-c]quinolin-4-amine derivative designed as an allosteric modulator was reported to have a K_i value of 4690 nM at the A3 adenosine (B11128) receptor nih.gov.

These examples demonstrate that the quinoline scaffold can be modified to achieve a wide range of binding affinities, from the nanomolar to the micromolar range, depending on the specific substitutions and the biological target.

Table 2: Reported Binding Affinities for Selected Quinoline Derivatives

| Compound/Class | Target | Binding Parameter | Value | Reference |

|---|---|---|---|---|

| RS-016 (4-oxo-quinoline derivative) | Cannabinoid Receptor 2 (CB2) | K_i | 0.7 nM | nih.gov |

| LUF6000 (Imidazoquinoline derivative) | Adenosine Receptor A3 (A3AR) | K_i | 4690 ± 970 nM | nih.gov |

Allosteric Modulation by this compound

Allosteric modulation is a sophisticated mechanism of receptor regulation where a ligand binds to a site topographically distinct from the primary (orthosteric) site used by the endogenous agonist nih.govwikipedia.org. This binding event induces a conformational change in the receptor, which in turn alters the binding or efficacy of the orthosteric ligand nih.govrsc.org. Positive allosteric modulators (PAMs) enhance the agonist's effect, while negative allosteric modulators (NAMs) reduce it wikipedia.orgtaylorandfrancis.com. This approach offers the potential for greater receptor subtype selectivity and a more nuanced physiological response compared to direct agonists or antagonists nih.govnih.gov.

The quinoline scaffold has proven to be a viable framework for the design of allosteric modulators. A study focused on the human A3 adenosine receptor (A3AR) identified a series of 1H-imidazo-[4,5-c]quinolin-4-amine derivatives as effective allosteric modulators nih.gov. One compound, LUF6000, was shown to be a PAM that increased the maximum efficacy of the A3AR agonist Cl-IB-MECA without affecting the agonist's binding potency nih.gov. Subsequent modifications to this quinoline structure led to other derivatives that could double the maximal efficacy of the agonist nih.gov.

In a separate line of research, a compound known as benzyl (B1604629) quinolone carboxylic acid (BQCA) has been identified as a selective PAM for the M1 muscarinic acetylcholine (B1216132) receptor, a key target in cognitive function nih.gov. These findings demonstrate that quinoline-based structures can function as allosteric modulators, providing a refined mechanism for influencing receptor activity in biological systems.

Genomic and Proteomic Responses to this compound Exposure (Non-Human Cells/Models)

Following a comprehensive and systematic search of publicly available scientific literature, no research studies were identified that specifically investigated the genomic or proteomic responses to this compound exposure in non-human cells or model organisms.

Searches were conducted for the compound "this compound," as well as its known synonyms and identifiers, including "CB 4985," "Acequinolina," "Acequinolinum," and its CAS number "42465-20-3." Despite these extensive efforts, no published data on the effects of this compound on gene expression, protein profiles, or related molecular pathways in non-human biological systems could be located.

Therefore, it is not possible to provide detailed research findings or data tables on the genomic and proteomic responses to this specific chemical compound at this time. This indicates a significant gap in the current scientific understanding of this compound's mechanism of action at the molecular level.

Theoretical and Computational Chemistry Approaches to Acequinoline

Quantum Chemical Calculations of Acequinoline's Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, such studies would provide insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. iranchembook.ir A typical DFT study on this compound would involve calculations of its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential. These calculations would help in predicting the molecule's reactivity, kinetic stability, and the regions susceptible to electrophilic and nucleophilic attack. iranchembook.irfrontiersin.org

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Significance for this compound |

| HOMO Energy | (Not Available) | Indicates electron-donating ability |

| LUMO Energy | (Not Available) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (Not Available) | Relates to chemical reactivity and stability |

| Dipole Moment | (Not Available) | Provides insight into polarity and intermolecular interactions |

Note: The values in this table are hypothetical and would need to be determined by actual DFT calculations.

Ab Initio Methods for this compound Characterization

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide a more rigorous characterization of this compound's electronic structure. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory could offer highly accurate predictions of its geometric and electronic properties.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations would be invaluable for understanding its dynamic behavior, conformational flexibility, and interactions with its environment, such as a solvent or a biological receptor.

Conformational Sampling and Free Energy Calculations of this compound

This compound possesses several rotatable bonds, suggesting it can adopt multiple conformations. Conformational sampling techniques, coupled with free energy calculations, would be essential to identify the most stable conformations of this compound in different environments and to quantify the energy barriers between them.

Protein-Ligand Docking and Molecular Dynamics of this compound with Biological Targets

To explore the potential biological activity of this compound, molecular docking studies could be performed to predict its binding orientation and affinity within the active site of a target protein. researchgate.net Subsequent MD simulations of the protein-Acequinoline complex would then be crucial to assess the stability of the binding pose, analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate the binding free energy, offering a more dynamic and accurate picture of the interaction. nih.gov

Table 2: Potential Biological Targets for this compound Docking and MD Studies

| Target Class | Specific Examples | Rationale for Investigation |

| Kinases | (Not Available) | Many quinoline (B57606) derivatives are known kinase inhibitors. |

| Acetylcholinesterase | (Not Available) | The quinoline scaffold is present in some acetylcholinesterase inhibitors. nih.gov |

| Other Enzymes | (Not Available) | To be determined based on structural similarity to known active compounds. |

Note: This table lists potential target classes based on the activities of other quinoline derivatives; specific targets for this compound would need to be identified through further research.

Computational Drug Design and Virtual Screening for this compound Derivatives

Should initial computational and experimental studies indicate that this compound has interesting biological activity, computational drug design and virtual screening could be employed to design and evaluate new derivatives with improved properties. researchgate.net By making systematic modifications to the this compound scaffold in silico, it would be possible to explore the structure-activity relationship (SAR) and identify derivatives with potentially enhanced potency, selectivity, or pharmacokinetic profiles.

Homology Modeling for this compound Target Identification

A crucial first step in structure-based drug design is obtaining a three-dimensional (3D) model of the biological target, typically a protein. When an experimentally determined structure (from X-ray crystallography or NMR spectroscopy) is unavailable, homology modeling, or comparative modeling, serves as a powerful predictive tool. numberanalytics.comnumberanalytics.com The technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. numberanalytics.com

The process begins by identifying the target protein's amino acid sequence. This sequence is then used to search protein databases for homologous proteins with known experimental structures, which will serve as "templates." numberanalytics.com A sequence alignment is performed to match the target sequence with the template(s), after which a 3D model of the target is constructed based on the template's backbone. numberanalytics.com The final model undergoes refinement and validation to ensure its stereochemical quality and accuracy. numberanalytics.com

For a compound like this compound, which belongs to a class known for diverse pharmacological activities, homology modeling would be essential for identifying and characterizing its potential protein targets. mdpi.com For instance, if preliminary biological assays suggest this compound might inhibit a specific kinase or receptor for which no structure exists, homology modeling could generate a reliable 3D model of that target. This model would then be used in subsequent computational studies, such as molecular docking, to predict how this compound binds and to guide the design of more potent and selective derivatives. numberanalytics.comnih.gov

Table 1: Illustrative Workflow for Homology Modeling of a Putative this compound Target

| Step | Description | Tools & Databases | Outcome |

|---|---|---|---|

| 1. Target Sequence Identification | Obtain the primary amino acid sequence of the protein of interest (e.g., a novel kinase). | UniProt, NCBI | FASTA sequence of the target protein. |

| 2. Template Search & Selection | Search the Protein Data Bank (PDB) for solved structures of homologous proteins. Select the best template based on sequence identity (>30% is a general rule), resolution, and similarity. | BLAST, SWISS-MODEL | One or more PDB files to serve as templates. nih.gov |

| 3. Sequence Alignment | Align the target sequence with the template sequence(s) to identify conserved and variable regions. | ClustalW, T-Coffee | An alignment file showing corresponding residues. |

| 4. Model Building | Construct the 3D coordinates of the target protein's backbone and side chains based on the alignment and the template structure. | MODELLER, SWISS-MODEL nih.gov | A preliminary 3D model of the target protein. |

| 5. Model Refinement & Validation | Optimize the model to correct for steric clashes and improve stereochemical properties. Validate the model's quality using tools that check geometry and energy. | ProSA-web, Ramachandran Plot Analysis | A refined and validated 3D protein model ready for docking studies. |

Ligand-Based and Structure-Based Virtual Screening for this compound Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery by prioritizing molecules for experimental testing. nih.gov It is broadly divided into two categories: ligand-based and structure-based methods.

Ligand-based virtual screening is employed when the 3D structure of the target is unknown, but a set of molecules known to be active is available. These methods rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. mdpi.com Techniques include 3D shape similarity and pharmacophore modeling. A pharmacophore model is an abstract representation of the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for a molecule to interact with a specific target. nih.govarabjchem.org This model is then used as a 3D query to filter compound databases for molecules that match these features, leading to the identification of novel scaffolds, such as new quinoline derivatives. nih.gov

Structure-based virtual screening , primarily molecular docking, is used when the 3D structure of the target protein is known (either experimentally or from homology modeling). nih.gov Docking algorithms predict the preferred orientation and binding affinity of a ligand within the target's binding site. mdpi.comeurekaselect.com For this compound, a library of its analogs or other diverse compounds could be docked into a target's active site. The results are ranked by a scoring function, which estimates the binding energy, to identify promising "hits". researchgate.net This method was successfully used to screen a library of quinoline drugs against SARS-CoV-2 targets, demonstrating its power to quickly identify potential therapeutic scaffolds. nih.gov

Table 2: Comparison of Virtual Screening Approaches for Quinoline Scaffolds

| Approach | Principle | Requirement | Common Techniques | Application to this compound/Quinolines |

|---|---|---|---|---|

| Ligand-Based | Similar molecules have similar biological activities. | A set of known active ligands. | 2D/3D Similarity Search, Pharmacophore Modeling, 3D-QSAR. mdpi.comarabjchem.org | Identify novel scaffolds with predicted anti-cancer or anti-viral activity based on known active quinoline derivatives. nih.gov |

| Structure-Based | Complementarity of shape and chemistry between ligand and target binding site. | 3D structure of the target protein (experimental or model). | Molecular Docking, Molecular Dynamics (MD) Simulations. eurekaselect.comnih.gov | Screen compound libraries to find new quinoline-based inhibitors for a specific target like EGFR or a viral protein. nih.govnih.gov |

Reaction Mechanism Prediction and Transition State Analysis for this compound Synthesis or Biotransformation

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including those for the synthesis or metabolic transformation of quinoline compounds. Understanding reaction pathways, intermediates, and transition states is crucial for optimizing reaction conditions, improving yields, and predicting potential metabolic fates of a drug molecule. mdpi.com

Classical synthetic routes to quinolines include the Skraup, Friedländer, and Doebner-von Miller reactions. tandfonline.comnih.gov Modern computational methods, particularly those based on Density Functional Theory (DFT), can be used to model these complex reaction sequences. By calculating the potential energy surface of a reaction, chemists can map out the entire pathway from reactants to products. This involves identifying the structures and energies of all intermediates and, most importantly, the transition states that connect them. rsc.org

The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier (activation energy) that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its energy provides direct insight into the reaction kinetics. rsc.org For example, computational studies can compare different proposed mechanisms for a novel quinoline synthesis to determine the most energetically favorable route. rsc.org Similarly, these methods can predict the products of biotransformation by modeling the interaction of this compound with metabolic enzymes like Cytochrome P450, identifying which sites on the molecule are most susceptible to oxidation.

Table 3: Hypothetical Transition State Analysis for a Key Step in Quinoline Synthesis

| Reaction Step (Example: Cyclization) | Computational Method | Calculated Parameter | Value (Illustrative) | Interpretation |

|---|---|---|---|---|

| Intramolecular Cyclization | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | +25.5 kcal/mol | The energy barrier for the ring-closing step. A lower value would indicate a faster reaction. |

| Reaction Energy (ΔG_rxn) | -15.2 kcal/mol | The overall energy change for this step. A negative value indicates the step is thermodynamically favorable. | ||

| Transition State (TS) Geometry | DFT Optimization | Key Bond Distances | C-N: 1.85 Å; C-C: 2.10 Å | Shows the specific bonds that are forming and breaking at the peak of the energy barrier. |

| Vibrational Analysis | Frequency Calculation | Imaginary Frequency | -350 cm⁻¹ | Confirms that the calculated structure is a true transition state (a first-order saddle point). The motion corresponds to the reaction coordinate. |

Analytical Methodologies for Acequinoline Research

Chromatographic Techniques for Separation and Characterization of Acequinoline

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. youtube.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. khanacademy.orgyoutube.com These principles are fundamental to the isolation and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. eag.com It operates by pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with a chromatographic packing material (the stationary phase). youtube.com The separation is based on the differential affinities of the sample components for the stationary and mobile phases. eag.comyoutube.com

In the context of this compound research, Ultra-High Performance Liquid Chromatography (UPLC), an advancement of HPLC that uses smaller particle sizes in the column for higher resolution and speed, has been effectively utilized. nih.gov A sensitive and validated method has been developed for the quantification of this compound and its primary non-human metabolite, Hydroxyacequinocyl, in various food matrices. researchgate.net This method employs UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), demonstrating high precision and accuracy. researchgate.net Sample preparation typically involves extraction with an organic solvent like acetonitrile (B52724), often containing a small percentage of formic acid to improve stability, followed by a cleanup step using solid-phase extraction columns. researchgate.net

Below is a table summarizing typical parameters for the HPLC analysis of this compound.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Chromatography System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient mixture of acetonitrile and formic acid in water |

| Flow Rate | Typically in the range of 0.2-0.4 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Retention Time | Specific to the exact method, but distinct for this compound and its metabolites |

Data compiled from findings in a study on Acequinocyl and its hydroxy metabolite. researchgate.net

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for compounds that are volatile or can be made volatile without decomposition. chromtech.com In GC, the mobile phase is an inert gas, and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a column. youtube.com

This compound itself has low volatility, making direct analysis by GC challenging. However, GC can be applied to its analysis through a process called derivatization. chromtech.com Derivatization chemically modifies a compound to produce a new compound with properties that are more suitable for a given analytical procedure. chromtech.com For GC analysis, this involves converting polar functional groups into less polar, more volatile groups. Common derivatization reactions include silylation, acylation, or alkylation, which target active hydrogens. chromtech.com By converting this compound into a more volatile derivative, GC can be employed for its separation and quantification, often providing high chromatographic efficiency and selectivity. chromtech.com

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used to separate non-volatile mixtures. libretexts.org It is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica (B1680970) gel or alumina (B75360) (the stationary phase). khanacademy.orgyoutube.com After the sample is applied to the plate, a solvent or solvent mixture (the mobile phase) is drawn up the plate via capillary action. Because different analytes ascend the TLC plate at different rates, separation is achieved. khanacademy.orglibretexts.org TLC is widely used for monitoring the progress of reactions involving this compound or for determining the purity of a sample. analyticaltoxicology.com

When isolation of a compound is the goal, preparative chromatography is employed. rssl.com The objective of preparative chromatography is to separate the components of a mixture to purify and collect one or more of the components in significant quantities. teledynelabs.com While analytical chromatography aims to measure the relative proportions of analytes in a mixture, preparative chromatography focuses on isolating a substance for further use, such as structural elucidation by NMR. rssl.comteledynelabs.com

Preparative HPLC is a powerful variant used for purifying compounds like this compound from complex mixtures with high recovery and purity. teledynelabs.comnih.gov The process is scaled up from analytical HPLC by using larger columns and higher flow rates to handle larger sample loads. polypeptide.com

Spectroscopic Methods for Structural Elucidation and Quantification of this compound

Spectroscopic methods are indispensable for determining the molecular structure and concentration of analytes. These techniques measure the interaction of molecules with electromagnetic radiation.

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nih.gov It provides information about the molecular weight and elemental composition of a compound. When coupled with chromatographic systems like LC or GC, it becomes a powerful tool for identifying and quantifying compounds in complex mixtures. nih.gov

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In this technique, ions of a specific mass-to-charge ratio are selected and fragmented by collision with an inert gas, and the resulting fragment ions are then analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. lcms.cz

In the analysis of this compound and its non-human metabolites, such as Hydroxyacequinocyl and 2,8-dihydroxyquinoline, LC-MS/MS is the method of choice. researchgate.netscispace.com It allows for sensitive detection and reliable quantification. researchgate.net The development of UPLC-MS/MS methods has achieved very low limits of detection (LOD) and quantification (LOQ) for this compound. researchgate.net

Table 2: Mass Spectrometry Data for this compound and a Key Metabolite

| Analyte | Method Detection Limit (MDL) | Method Quantification Limit (MQL) | Average Recovery |

|---|---|---|---|

| This compound | 1.4 µg/kg | 4.6 µg/kg | 81-100% |

| Hydroxyacequinocyl | 1.3 µg/kg | 4.3 µg/kg | 77-103% |

Data represents findings from a validated UPLC-MS/MS method in various food matrices. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds at the atomic level. nih.govbohrium.com It exploits the magnetic properties of certain atomic nuclei. By absorbing radiofrequency waves in a magnetic field, the nuclei produce a spectrum that provides detailed information about the number and type of atoms, their connectivity, and their spatial arrangement. youtube.com

For a molecule like this compound, NMR provides unambiguous structural confirmation. nih.gov

¹H NMR (Proton NMR) reveals the number of different types of protons in the molecule, the electronic environment of each, and how many neighboring protons each one has. This is seen through chemical shifts, integration (peak area), and splitting patterns (multiplicity). youtube.com

¹³C NMR (Carbon NMR) provides information about the different types of carbon atoms in the molecule.

Together, 1D and 2D NMR experiments can fully delineate the complex structure of this compound and its metabolites, making it an essential tool for the definitive characterization of newly synthesized batches or isolated impurities. bohrium.comyoutube.com The technique is critical for confirming the identity of a compound purified via preparative chromatography. rssl.com